molecular formula C17H24ClN5O2S B2573334 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216693-56-9

2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2573334
CAS RN: 1216693-56-9
M. Wt: 397.92
InChI Key: XCGREDJGLOGRDQ-UHFFFAOYSA-N
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Description

The compound “2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with a dimethyl group and a carboxamido group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrazole ring provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .

Scientific Research Applications

Synthetic Pathways and Mechanisms Research on compounds with pyrazole and pyridine moieties, like the one , often focuses on their synthesis and the mechanisms behind their reactions. For instance, studies on the functionalization reactions of pyrazole compounds have provided valuable insights into their chemical properties and potential applications in developing new materials or pharmaceuticals (Yıldırım et al., 2005). These studies explore the conditions under which these compounds react and the products they yield, shedding light on how similar compounds might be synthesized or modified for specific uses.

Heterocyclic Chemistry and Drug Design The structural motif present in the compound of interest is common in heterocyclic chemistry, a field crucial for drug design and development. Research in this area often investigates the synthesis of novel heterocyclic compounds that could serve as potential therapeutic agents. For example, compounds based on the tetrahydrobenzothiophene moiety have been evaluated for their antimicrobial activities, suggesting that similar structures could be of interest in the search for new antimicrobial agents (Gouda et al., 2010).

properties

IUPAC Name

2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S.ClH/c1-4-6-22-7-5-11-13(9-22)25-17(14(11)15(18)23)19-16(24)12-8-10(2)21(3)20-12;/h8H,4-7,9H2,1-3H3,(H2,18,23)(H,19,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGREDJGLOGRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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